molecular formula C10H20N2O2 B8461355 1-(2-Hydroxyethyl)-3,3,5,5-tetramethyl-piperazin-2-one

1-(2-Hydroxyethyl)-3,3,5,5-tetramethyl-piperazin-2-one

Cat. No.: B8461355
M. Wt: 200.28 g/mol
InChI Key: BUMXGCXFKGZOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-3,3,5,5-tetramethyl-piperazin-2-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,3,5,5-tetramethylpiperazin-2-one

InChI

InChI=1S/C10H20N2O2/c1-9(2)7-12(5-6-13)8(14)10(3,4)11-9/h11,13H,5-7H2,1-4H3

InChI Key

BUMXGCXFKGZOCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C(N1)(C)C)CCO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

244.2 g (2.05 mol) of chloroform are added to 180 g (1.36 mol) of 2-(2-amino-2-methylpropylamino)ethanol in 1204 ml of acetone. The mixture is cooled to 5° C. under stirring and a solution of 327 g (8.18 mol) of sodium hydroxide in 327 ml of water is slowly added, the temperature of the mixture being maintained at 0°-5° C. during the addition. The mixture is then stirred at this temperature for further 2 hours and at room temperature for 15 hours. Subsequently, the pH of the aqueous solution is corrected to 11 and the mixture is stirred for further 4 hours. Then, the mixture is filtered and the residue is washed with acetone. The filtrate and the acetone of washing are collected and evaporated under vacuum (70° C./24 mbar). The residue is distilled giving a white oil with a boiling point of 115° C. at 2.66 mbar. After cooling a solid product with a melting point of 91°-93° C. is obtained.
Quantity
244.2 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1204 mL
Type
solvent
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step Two
Name
Quantity
327 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-((2-amino-2-methylpropyl)amino)ethanol (12 g, 91 mmol) in 90 mL of acetone was added chloroform (10.9 mL, 136 mmol) and the solution was cooled to 0° C. with an external ice bath. A solution of NaOH (50% by weight, 43.6 g, 545 mmol) was added slowly to the cold solution over several minutes and the resultant solution was stirred at 0° C. for 2 hours then allowed to warm to room temperature and stirred for an additional 18 hr. The crude reaction mixture was filtered to remove solids, washing with acetone, and the solution was concentrated to 20 g of a clear oil. A portion of the crude material was purified by a bulb-to-bulb distillation under reduced pressure to give 1.45 g of a clear oil, which was used directly in the next step without further purification. LRMS (ESI/APCI) m/z 201 [M+H]+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
43.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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